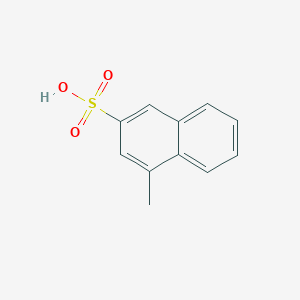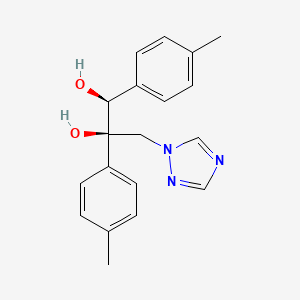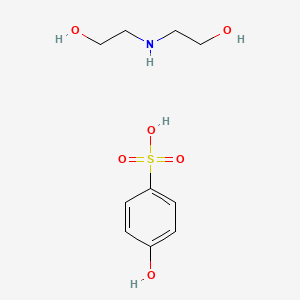
6-Amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry due to its ability to produce vivid colors. The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it a valuable component in various dye formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the chromophoric properties of the compound, affecting its color.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, releasing active intermediates that can interact with biological molecules. This interaction can lead to changes in the color properties of the compound, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Acid Red 57: Another azo dye with similar chromophoric properties but different substituents.
6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid: A compound with similar structural features but different functional groups.
Uniqueness
6-Amino-5-((2-((ethylphenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific combination of functional groups, which impart distinct color properties and reactivity. Its ability to undergo various chemical reactions while maintaining its chromophoric properties makes it a versatile compound in the dye industry .
Properties
CAS No. |
85455-40-9 |
|---|---|
Molecular Formula |
C24H22N4O5S2 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H22N4O5S2/c1-2-28(18-8-4-3-5-9-18)34(29,30)23-11-7-6-10-22(23)26-27-24-20-14-13-19(35(31,32)33)16-17(20)12-15-21(24)25/h3-16H,2,25H2,1H3,(H,31,32,33) |
InChI Key |
XWMUFRYUSVOFIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)


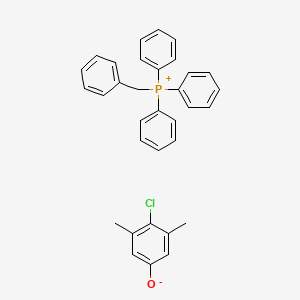
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
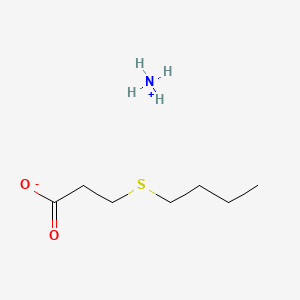
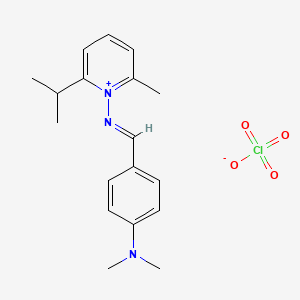

![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)

